Limiglidole

Description

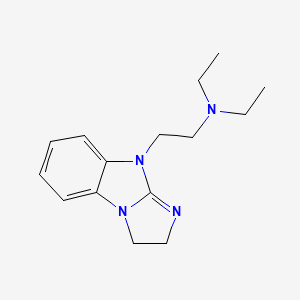

Structure

2D Structure

3D Structure

Properties

CAS No. |

64644-54-8 |

|---|---|

Molecular Formula |

C15H22N4 |

Molecular Weight |

258.36 g/mol |

IUPAC Name |

2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-N,N-diethylethanamine |

InChI |

InChI=1S/C15H22N4/c1-3-17(4-2)11-12-19-14-8-6-5-7-13(14)18-10-9-16-15(18)19/h5-8H,3-4,9-12H2,1-2H3 |

InChI Key |

AQUZIHYIKZOILJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN1C2=CC=CC=C2N3C1=NCC3 |

Canonical SMILES |

CCN(CC)CCN1C2=CC=CC=C2N3C1=NCC3 |

Appearance |

Solid powder |

Other CAS No. |

64644-54-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(2,3-dihydro-9H-imidazo(1,2-a)benzimidazol-9-yl)-N,N-diethylethanamine limiglidole |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Limiglidole

Elucidation of Limiglidole's Mechanism of Action at the Molecular Level

Understanding the precise molecular mechanisms by which a drug exerts its effects is crucial in pharmacology. This involves identifying the specific proteins or molecules that the drug interacts with and characterizing the nature of these interactions. Computational methods, such as molecular docking simulations and free energy calculations, are increasingly used to investigate how drugs bind to their molecular targets and to predict binding pathways and residence times, which are fundamental to drug efficacy. prace-ri.eu

Proposed Molecular Targets and Binding Interactions

Research into the molecular targets of compounds like this compound often involves in silico studies to predict potential interactions. Molecular docking is a technique used to predict the preferred orientation of a drug molecule when bound to its target protein, providing insights into binding affinity. nih.gov The binding features of drugs can be transformed into multi-target pharmacophores to explain how different targets might bind a common drug. frontiersin.org

While specific molecular targets for this compound are not extensively detailed in the provided search results, studies on related cyclic guanidine (B92328) derivatives, such as diabenol (RU-254), suggest potential interactions relevant to glucose metabolism. researchgate.net The precise binding interactions of this compound with its proposed targets would typically involve specific amino acid residues within the binding site, contributing to various types of interactions like hydrogen bonds and hydrophobic contacts. nih.govfrontiersin.org

Enzymatic Modulation by this compound (e.g., Dipeptidyl Peptidase-4 (DPP-4) Activity)

Enzymatic modulation is a key mechanism by which many drugs exert their effects. This involves the drug altering the activity of an enzyme, either by inhibiting or activating it. Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that plays a significant role in the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and gastric inhibitory peptide (GIP), which are involved in glucose homeostasis. mdpi.comnih.gov DPP-4 inhibitors are a class of drugs used to treat type 2 diabetes mellitus by preventing the breakdown of these incretins, thereby enhancing insulin (B600854) secretion and reducing glucagon (B607659) secretion in a glucose-dependent manner. mdpi.comnih.gove-dmj.org

Some studies on diabenol (RU-254), a related compound to this compound, have investigated its effect on DPP-4 activity. One study indicated that diabenol inhibited the incretin-degrading enzyme DPP-4, suggesting a potential mechanism for modulating the insulin response. researchgate.net However, the concentrations required for this inhibition in that specific study were noted as substantially higher than those achievable in an animal body, suggesting that while there is an inhibitory effect, its physiological relevance at typical in vivo concentrations might be limited or that other mechanisms are also involved. researchgate.net

DPP-4 is a widely expressed serine ectopeptidase with various substrates beyond incretins, and its inhibition can lead to pleiotropic effects. touchendocrinology.com

Intracellular Signaling Pathways Influenced by this compound

Intracellular signaling pathways are complex networks of protein interactions and biochemical reactions that transmit signals from the cell surface or within the cell to regulate various cellular functions, including metabolism, growth, and gene expression. wiley-vch.denih.gov Drugs can influence these pathways by modulating the activity of key enzymes or signaling molecules. mdpi.com

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathway Involvement

Adenosine Monophosphate-Activated Protein Kinase (AMPK) is a critical energy sensor in cells, activated by increases in the AMP:ATP or ADP:ATP ratios. mdpi.comwikipedia.org Once activated, AMPK promotes ATP-generating processes like fatty acid oxidation and glucose uptake while inhibiting ATP-consuming processes such as lipogenesis and protein synthesis, thereby maintaining cellular energy homeostasis. mdpi.comwikipedia.orgnih.gov AMPK is a heterotrimeric protein composed of a catalytic subunit and two regulatory subunits. mdpi.comwikipedia.orgnih.gov

AMPK activation has been identified as a potential mechanism for the action of some antidiabetic agents. researchgate.netmdpi.com While direct evidence linking this compound specifically to AMPK pathway involvement is not explicitly present in the provided results, studies on related compounds or the general context of antidiabetic mechanisms suggest this as a plausible area of investigation. For example, some antidiabetic compounds are known to exert their effects, at least in part, through AMPK activation. researchgate.net AMPK also plays a role in regulating mitochondrial function and biogenesis. wikipedia.orgnih.gov

Insulin-Mediated Signaling Cascade Modulation

The insulin signaling cascade is a crucial pathway that regulates glucose and lipid metabolism in target tissues like the liver, muscle, and adipose tissue. nih.gov Insulin binding to its receptor triggers a series of phosphorylation events involving proteins like insulin receptor substrates (IRS) and phosphatidylinositol 3-kinase (PI3K), ultimately leading to the activation of protein kinase B (Akt). nih.govmdpi.com Activated Akt influences various downstream processes, including glucose uptake (particularly in muscle and adipose tissue via GLUT4 translocation), glycogen (B147801) synthesis, and the regulation of gluconeogenic gene expression. nih.govwikipedia.orgnih.govbiorxiv.org

Modulation of the insulin signaling pathway is a primary mechanism for many antidiabetic drugs. mdpi.comnih.gov Studies on diabenol (RU-254) have indicated an insulin-mediated mechanism of action, including enhancing insulin-dependent glucose uptake in muscles and restoring liver glycogen content and glycolysis rate in diabetic models. researchgate.net This suggests that this compound, being a related compound, might also influence components of the insulin signaling cascade, potentially improving insulin sensitivity or downstream responses. The selective modulation of different branches of the insulin signaling pathway can lead to differential effects on glucose and lipid metabolism.

Regulation of Other Key Metabolic or Cellular Processes

Research indicates that this compound (Diabenol/RU-254) can influence metabolic processes, notably demonstrating hypoglycemic activity in animal models of diabetes. Studies have shown that administration of the compound can contribute to the correction of elevated blood glucose levels in these models. wikipedia.orgmims.com Furthermore, it has been suggested that this compound may stimulate insulin secretion and reduce the rate of liver glycogenolysis, mechanisms that contribute to its glucose-lowering effects. wikipedia.orgmims.com Beyond its impact on glucose metabolism, this compound has also exhibited antiplatelet activity mims.comscribd.com and antithrombotic activity in mouse models of thrombosis. wikipedia.orgmims.comscribd.comwikipedia.org

In Vitro Pharmacological Characterization

In vitro studies are crucial for understanding the direct effects of a compound on biological targets and cellular functions outside of a living organism.

Cell-Based Assay Systems for Activity Assessment

While comprehensive data on standard in vitro cell-based assays specifically detailing this compound's activity across various cellular pathways related to metabolic regulation is limited in the provided information, observed effects such as antiplatelet activity suggest interactions at the cellular level. mims.comscribd.com Studies involving "mouse model of cell thrombosis" highlight cellular involvement in its antithrombotic effects, although these may represent ex vivo or in vivo cellular contexts rather than controlled in vitro cell-based assay systems. wikipedia.orgscribd.comwikipedia.org

Biochemical Assays for Target Engagement

Biochemical assays are employed to determine if a compound directly interacts with a specific molecular target. This compound has been shown to exhibit dose-dependent inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4) in vitro. wikipedia.org This finding indicates that this compound engages with DPP-4 as a molecular target. Comparative analysis in the same study indicated that the inhibitory effect of this compound on DPP-4 was less potent compared to established reference inhibitors such as vildagliptin, sitagliptin, and diprotin A. wikipedia.org

Cellular Effects on Free Radical Processes

Based on the currently available search information, there are no specific detailed research findings describing the direct cellular effects of this compound on free radical processes or oxidative stress. Studies in this area would typically involve assessing the compound's ability to modulate the production of reactive oxygen species (ROS) or other free radicals within cells, or its capacity to protect cellular components from oxidative damage.

Preclinical Pharmacological Investigations of Limiglidole in Animal Models

Design and Application of In Vivo Animal Models for Limiglidole Research

The selection and design of appropriate animal models are critical for generating relevant and translatable preclinical data for this compound. pubpub.org Models are chosen to mimic specific aspects of human diseases, allowing researchers to evaluate the compound's effects on relevant physiological and pathological processes. scitechnol.combiotechfarm.co.il

Rodent Models of Metabolic Dysregulation (e.g., Streptozotocin-Induced Diabetes in Rats)

Rodent models, particularly those involving rats and mice, are widely used to study metabolic dysregulation, including diabetes mellitus. e-dmj.orgfrontiersin.org Streptozotocin (STZ)-induced diabetes is a common chemical method used to induce diabetes in rodents by targeting pancreatic beta cells. e-dmj.orgfrontiersin.org This results in insulin (B600854) deficiency and hyperglycemia, mimicking aspects of Type 1 Diabetes Mellitus (T1DM). e-dmj.orgfrontiersin.org While primarily a model for T1DM, modified STZ models, often combined with a high-fat diet (HFD), can induce a state resembling Type 2 Diabetes Mellitus (T2DM) by causing partial beta-cell damage alongside insulin resistance. e-dmj.orgfrontiersin.orgnih.govmdpi.com These models are valuable for evaluating the effects of compounds like this compound on glucose metabolism, insulin sensitivity, and associated complications. e-dmj.orgfrontiersin.org Studies using STZ-induced diabetic mouse models have investigated the relationship between metabolic parameters, such as fasting serum glucose and glycated albumin, and physiological changes. nih.gov

Animal Models for Thrombotic Conditions (e.g., Mouse Model of Cell Thrombosis)

Animal models are indispensable for studying thrombosis and evaluating potential antithrombotic agents. amegroups.org Mouse models are frequently employed due to their genetic tractability and similarities in blood clot formation to the human system. Various methods are used to induce thrombosis in mice, including chemical induction (e.g., collagen-epinephrine) and physical methods (e.g., electrolytic injury or stenosis). amegroups.orgresearchgate.net A mouse model of systemic collagen-epinephrine thrombosis has been used to assess the antithrombotic activity of compounds. researchgate.net In this model, the administration of collagen and epinephrine (B1671497) triggers widespread thrombus formation. researchgate.net Histological studies in such models allow for the evaluation of thrombus size and distribution. researchgate.net Other models, like the electrolytic thrombosis model in the inferior vena cava (IVC), create non-occlusive venous thrombosis and are suitable for studying thrombus-vessel wall interactions. amegroups.org

Evaluation of Cardiovascular and Microcirculatory Effects in Experimental Systems

Animal models are also utilized to investigate the cardiovascular and microcirculatory effects of potential therapeutic agents. explorationpub.comnih.gov Studies in various animal species, including rats, mice, and pigs, can provide insights into a compound's impact on cardiac function, blood pressure, vascular reactivity, and microvascular perfusion. explorationpub.comnih.govnih.govrevportcardiol.org For instance, models of myocardial infarction in mice have been used to assess the effects of interventions on cardiac function parameters like ejection fraction and ventricular fraction shortening. explorationpub.com Research in pigs has explored the assessment of coronary microcirculation using techniques like the index of microcirculatory resistance (IMR), providing quantitative, real-time data on the state of the microvasculature. revportcardiol.org Metabolic derangements, often induced by diet or chemical means in animal models, are known to affect microvascular function, making these models relevant for evaluating compounds targeting cardiovascular complications associated with metabolic diseases. nih.govnih.gov

Considerations for Model Selection and Translatability to Biological Systems

The selection of an appropriate animal model is a critical step in preclinical research and significantly impacts the translatability of findings to humans. pubpub.orgcn-bio.com Factors influencing model selection include the specific research question, the relevance of the animal species and strain to the human condition being studied, and the ability of the model to replicate key disease characteristics. While rodent models are widely used due to cost and availability, larger animal models like pigs may offer better translatability for certain cardiovascular studies due to similarities in anatomy and physiology. revportcardiol.org It is important to consider the limitations of each model and how well it recapitulates the complexity of human disease. cn-bio.com Differences in drug disposition and response between species can affect translatability. cn-bio.comnih.gov Rigorous study design, including randomization and blinding where possible, and thorough documentation are essential to improve reproducibility and the predictive value of preclinical studies. nih.gov

Preclinical Pharmacodynamic Characterization of this compound

Pharmacodynamics (PD) describes the effects of a drug on the body and the mechanisms by which these effects occur. Preclinical PD studies in animal models are crucial for understanding the biological responses to this compound. mdpi.comfrontiersin.org

Correlation of this compound Exposure with Biological Responses in Animal Models

Establishing the relationship between this compound exposure (e.g., concentration in plasma or tissue) and the observed biological responses in animal models is a key aspect of preclinical pharmacodynamic characterization. nih.govmdpi.comfrontiersin.orgkochi.lg.jp This exposure-response analysis helps to confirm the dependence of efficacy on drug levels and can inform the selection of appropriate doses and dosing regimens for further studies. frontiersin.orgkochi.lg.jp While specific data tables detailing the correlation of this compound exposure with biological responses in animal models were not extensively found in the provided search results, the general principles of PK/PD modeling and exposure-response analysis in preclinical research are well-established. nih.govfrontiersin.orgkochi.lg.jp These principles involve integrating pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to build models that can predict responses based on exposure levels. nih.govfrontiersin.org Such analyses can help predict effective concentrations and assess species differences in pharmacodynamic intensity. nih.govkochi.lg.jp Studies in animal models aim to achieve adequate exposure levels to elicit measurable pharmacodynamic responses, which can range from changes in biomarkers to improvements in disease-specific endpoints. frontiersin.org

Data Table Example (Illustrative - Specific this compound data not available from provided sources):

| Animal Model | Endpoint Measured | Observed Response to this compound (Illustrative) |

| STZ-induced Diabetic Rat | Fasting Blood Glucose | Decrease |

| Mouse Thrombosis Model | Thrombus Size | Reduction |

| Animal Model of Microcirculatory Dysfunction | Microvascular Perfusion | Improvement |

Detailed Research Findings (Synthesized from search results regarding relevant models, not specific to this compound unless cited):

Research in animal models of metabolic dysregulation, such as STZ-induced diabetes in rats, has shown that these models exhibit characteristic metabolic, histological, inflammatory, and oxidative changes that replicate features of human diabetes. mdpi.com Studies in mouse models of thrombosis have demonstrated the effectiveness of certain compounds in reducing thrombus formation and size. researchgate.net Evaluation of cardiovascular and microcirculatory effects in experimental systems has provided insights into how interventions can impact cardiac function and microvascular health in various disease states. explorationpub.comnih.govrevportcardiol.org The translatability of findings from these models to human clinical outcomes is a critical consideration, with ongoing efforts to improve model selection and study design to enhance the predictive value of preclinical research. cn-bio.com Pharmacodynamic studies in animal models aim to establish a link between drug exposure and biological effects, guiding the rational development of potential therapies. nih.govfrontiersin.orgkochi.lg.jp

Time-Course of Pharmacological Effects in Vivo

Detailed information regarding the specific time-course of pharmacological effects of this compound in vivo in animal models was not found in the conducted literature search. Studies investigating the time-course of drug effects in animals typically involve administering the compound and monitoring relevant physiological or behavioral endpoints over a defined period to determine the onset, peak, and duration of activity. frontiersin.org

Identification and Validation of Preclinical Biomarkers for this compound's Action

Specific preclinical biomarkers for this compound's action in animal models were not identified in the conducted literature search. Preclinical biomarkers are measurable indicators used in laboratory and animal studies to assess drug safety, efficacy, and mechanisms before human trials. crownbio.comnih.gov These biomarkers can include biochemical, physiological, or imaging markers that correlate with the compound's activity or the disease state being studied. crownbio.commdpi.comsynapcell.combiospective.com The identification and validation of such biomarkers in preclinical models are crucial for predicting how a drug might behave in humans and guiding candidate selection. crownbio.com

Preclinical Pharmacokinetic (PK) Disposition of this compound

Pharmacokinetics describes how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). emulatebio.combiotechfarm.co.il Preclinical PK studies in animal models are essential for understanding these processes and predicting the drug's exposure levels in different tissues and fluids. biotechfarm.co.il

Absorption Characteristics in Animal Species

Specific data on the absorption characteristics of this compound in different animal species were not found in the conducted literature search. Absorption is the process by which a drug enters the bloodstream after administration. biotechfarm.co.il Preclinical studies evaluate factors such as the rate and extent of absorption, which can vary depending on the route of administration and the animal species. biotechfarm.co.ilnih.govnih.govresearchgate.net

Distribution Profile in Animal Tissues and Biological Fluids

Detailed information about the distribution profile of this compound in animal tissues and biological fluids was not available in the conducted literature search. Distribution refers to the process by which a drug is transported throughout the body and into various tissues and organs. biotechfarm.co.il Preclinical studies assess the concentration of the drug in different biological matrices over time to understand its distribution patterns. biotechfarm.co.ilnih.gov

Biotransformation Pathways and Metabolite Identification in Animal Models

Specific information regarding the biotransformation pathways and metabolite identification of this compound in animal models was not found in the conducted literature search. Biotransformation, or metabolism, is the process by which a drug is chemically altered by enzymes in the body. biotechfarm.co.ileuropa.eu Preclinical studies aim to identify the metabolic pathways involved and the structures of any resulting metabolites. biotechfarm.co.ilgenoskin.comnih.gov

Excretion Routes and Mass Balance in Preclinical Species

Specific data on the excretion routes and mass balance of this compound in preclinical species were not available in the conducted literature search. Excretion is the process by which a drug and its metabolites are eliminated from the body, primarily through urine or feces. biotechfarm.co.ileuropa.eu Mass balance studies are conducted to account for the administered dose of the drug by measuring the amount excreted and retained in the body. biotechfarm.co.il Animal models are used to investigate these excretion pathways. biotechfarm.co.ilescholarship.org

Chemical Synthesis and Structure Activity Relationship Sar of Limiglidole

Methodologies for the Chemical Synthesis of Limiglidole

The chemical synthesis of this compound involves specific reaction pathways and synthetic route design, followed by purification and isolation strategies to obtain the desired compound in a pure form. nih.gov

Reaction Pathways and Synthetic Route Design

While detailed specific reaction pathways for this compound's synthesis were not extensively detailed in the search results, chemical synthesis is a fundamental process in medicinal chemistry for creating new compounds or modifying existing ones to study their biological effects. wikipedia.orggardp.org The synthetic route design for a compound like this compound, which contains a complex tricyclic core structure (an imidazo[1,2-a]benzimidazole system) and a diethylaminoethyl side chain, would typically involve a sequence of controlled chemical reactions. The Chemsrc database indicates that synthetic route information for CAS# 64644-54-8 (this compound) is available. chemsrc.com General principles of heterocyclic synthesis and the introduction of amine side chains would be applied. For instance, the synthesis of related cyclic guanidine (B92328) derivatives, such as 2,3-dihydroimidazo[1,2-a]benzimidazole, can involve the condensation of a 2-aminobenzimidazole (B67599) derivative with a vicinal dihaloalkane, like dibromoethane. researchgate.net Attaching the diethylaminoethyl group would require appropriate functionalization and coupling steps.

Purification and Isolation Strategies

Following the chemical reactions, purification and isolation strategies are crucial to obtain this compound in high purity. These strategies are essential to remove unreacted starting materials, reagents, byproducts, and impurities formed during the synthesis. Common techniques used in the purification and isolation of organic compounds with similar complexity to this compound include chromatography (such as column chromatography, high-performance liquid chromatography - HPLC), crystallization, and extraction. nih.gov The specific method chosen depends on the physical and chemical properties of this compound and the nature of the impurities. Effective purification ensures that the compound used in subsequent studies, particularly SAR analysis and preclinical assays, is indeed this compound and that observed biological activities are intrinsic to the compound itself.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and medicinal chemistry. wikipedia.orggardp.orgtaylorandfrancis.comcollaborativedrug.comoncodesign-services.com SAR explores how changes in the chemical structure of a molecule influence its biological activity. By systematically modifying the structure of a lead compound like this compound and evaluating the biological effects of these analogues, researchers can identify the key structural features responsible for the observed activity and optimize the compound's properties. wikipedia.orggardp.orgoncodesign-services.comnih.gov

Systematic Modification of this compound Core Structure and Side Chains

Systematic modification of this compound would involve altering the core imidazo[1,2-a]benzimidazole ring system and the diethylaminoethyl side chain. This could include:

Modifications to the Benzimidazole (B57391) Moiety: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) at various positions on the benzene (B151609) ring of the benzimidazole portion can alter electronic and steric properties, potentially affecting interaction with biological targets.

Modifications to the Linker: Varying the length or nature of the linker between the core structure and the terminal amine can influence flexibility and how the molecule presents itself to a binding site.

Modifications to the Terminal Amine: Altering the alkyl groups on the nitrogen atom of the diethylaminoethyl side chain (e.g., replacing ethyl groups with methyl, propyl, or cyclic groups) can affect lipophilicity, basicity, and steric bulk, all of which can impact binding and activity.

These systematic modifications generate a series of analogues with subtle or significant structural differences compared to this compound.

Correlating Structural Features with Biological Activities in Preclinical Assays

The synthesized analogues are then evaluated in preclinical biological assays to determine their activity. taylorandfrancis.comoncodesign-services.com By comparing the biological activity of each analogue to that of this compound, researchers can correlate specific structural changes with observed changes in activity. wikipedia.orggardp.orgcollaborativedrug.com This involves:

Measuring Potency: Determining the concentration at which a compound elicits a specific biological response (e.g., IC₅₀, EC₅₀). Changes in potency among analogues indicate which structural modifications enhance or diminish activity.

Assessing Selectivity: Evaluating the activity of analogues against different biological targets to understand if modifications affect specificity.

Analyzing Efficacy: Determining the maximal response a compound can produce.

For instance, SAR studies on other compound classes have shown that the presence and position of electron-donating or electron-withdrawing groups on aromatic rings can significantly impact biological activity nih.goveurekaselect.com, as can the nature of substituents on nitrogen atoms in amine-containing compounds researchgate.net.

Design Principles for Optimized Chemical Entities

The insights gained from SAR studies guide the design of optimized chemical entities with improved biological profiles. gardp.orgcollaborativedrug.comoncodesign-services.comnih.gov Based on the correlations established between structure and activity, medicinal chemists can design new analogues predicted to have enhanced potency, selectivity, or other desirable properties. gardp.orgoncodesign-services.com This iterative process of synthesis, biological evaluation, and SAR analysis allows for the rational design and optimization of compounds. oncodesign-services.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular modeling, can complement experimental SAR studies by building predictive models and providing insights into how molecules interact with their biological targets at a three-dimensional level. oncodesign-services.comnih.gov These principles aim to maximize the desired biological activity while minimizing potential off-target effects or undesirable properties.

Advanced Analytical and Bioanalytical Methodologies for Limiglidole Research

Spectroscopic and Chromatographic Techniques for Limiglidole Characterization

Spectroscopic and chromatographic techniques are fundamental tools for the characterization and analysis of this compound. These methods provide valuable information about the compound's structure, purity, and concentration within a sample.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique widely used in the analysis of small molecules like drugs and their metabolites in biological fluids. chromatographyonline.com It combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. eag.comnebiolab.comwikipedia.org LC-MS/MS is particularly beneficial for analyzing polar and non-volatile compounds, offering high specificity and sensitivity, capable of detecting compounds at very low concentrations. eag.comnebiolab.comtechnologynetworks.com The technique involves separating the sample components using LC, followed by ionization and mass analysis in the MS/MS system. eag.comnebiolab.com In a triple quadrupole mass spectrometer, ions are selected based on their mass-to-charge ratio (m/z) in the first quadrupole (Q1), fragmented in a collision cell, and then specific product ions are quantified in the third quadrupole (Q3). eag.com This transition from precursor to product ion is highly specific, contributing to the selectivity of the method. eag.com LC-MS/MS is considered a primary analytical technique for quantitative bioanalysis due to its sensitivity, selectivity, and accuracy. chromatographyonline.comnebiolab.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Applications

High-Performance Liquid Chromatography (HPLC) is an essential technique for separating and identifying components in a mixture, particularly suitable for non-volatile, polar, and thermally unstable compounds. elgalabwater.comlabmanager.com HPLC uses high pressure to force a liquid mobile phase through a column packed with stationary phase particles, achieving faster separation, higher resolution, and better reproducibility compared to traditional liquid chromatography. elgalabwater.com It is widely applied in pharmaceutical analysis for quantifying active pharmaceutical ingredients, conducting stability studies, and profiling impurities. labmanager.com

Gas Chromatography (GC), in contrast, is typically used for separating volatile and thermally stable compounds. labmanager.com It employs an inert gas as the mobile phase to carry vaporized analytes through a column. slideshare.net While GC is effective for volatile organic compounds, HPLC is applicable to a broader range of mixtures, including those containing non-volatile or thermally labile molecules. elgalabwater.comlabmanager.com Both HPLC and GC separate components based on their differential partitioning between the mobile and stationary phases. slideshare.net

Advanced Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Advanced spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation of chemical compounds like this compound. karary.edu.sdresearchgate.net IR spectroscopy is primarily used to identify the presence or absence of specific functional groups within a molecule by analyzing the absorption bands at different wavenumbers. orgchemboulder.comthermofisher.com This provides insights into the types of bonds and functional moieties present. thermofisher.com

NMR spectroscopy, on the other hand, is invaluable for determining the connectivity and arrangement of atoms within a molecule, providing detailed information about the molecular skeleton and the environment of individual atoms, particularly hydrogen and carbon atoms. karary.edu.sdthermofisher.com By analyzing the chemical shifts, splitting patterns, and integration of peaks in NMR spectra, chemists can piece together the complete structure of a compound. karary.edu.sdthermofisher.com The combination of IR and NMR data offers complementary information, allowing for a more confident and accurate determination of the molecular structure. thermofisher.com These spectroscopic techniques, often used in conjunction with mass spectrometry, form a powerful suite of tools for comprehensive structural analysis. researchgate.net

Bioanalytical Method Development and Validation for Preclinical Samples

Bioanalytical method development and validation are critical steps in preclinical research to accurately quantify drug concentrations in biological matrices. chromatographyonline.comeuropa.eu This process ensures the reliability and quality of data used to support regulatory decisions regarding the safety and efficacy of drug products. europa.eu

Sample Preparation Strategies for Biological Matrices (e.g., Plasma, Serum, Tissue Homogenates)

Sample preparation is a crucial initial step in bioanalysis, aiming to extract the analyte of interest from complex biological matrices such as plasma, serum, tissue homogenates, and urine, while removing interfering components. chromatographyonline.comijpsjournal.comnih.gov Biological matrices present unique challenges due to their complexity and the presence of endogenous substances that can interfere with the analysis. ijpsjournal.comnih.govsigmaaldrich.com Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). ijpsjournal.comsigmaaldrich.com

Protein precipitation is a simple and quick method often used for samples with high protein content like plasma or serum. ijpsjournal.comgcms.cz It involves adding an organic solvent to the sample to denature and precipitate proteins, which are then removed by centrifugation or filtration. ijpsjournal.comgcms.cz While effective at removing proteins, PPT may not efficiently remove phospholipids, which can cause matrix effects in downstream analysis like LC-MS/MS. ijpsjournal.comsigmaaldrich.com

Liquid-liquid extraction involves partitioning the analyte between two immiscible liquid phases. ijpsjournal.com This technique can offer higher selectivity than PPT by choosing appropriate solvents to extract the target molecule into a separate phase. ijpsjournal.com LLE is still widely used, particularly for targeted sample preparation. gcms.cz

Solid-phase extraction is a versatile technique that uses a solid sorbent material to selectively retain the analyte while interfering substances are washed away. mdpi.com SPE can effectively remove proteins and phospholipids, leading to cleaner extracts and reduced matrix effects. sigmaaldrich.com Various sorbent chemistries are available, allowing for method optimization based on the analyte's properties. mdpi.com For solid or semi-solid samples like tissues, additional pre-treatment steps are typically required to transfer the analytes into a liquid phase before applying extraction techniques. gcms.cz The choice of sample preparation method depends on the specific analyte, matrix, and the analytical technique to be used. mdpi.com

Quantitative and Qualitative Bioanalytical Method Validation for Preclinical Studies

Bioanalytical method validation is essential to demonstrate that an analytical method is suitable for its intended purpose, particularly for quantifying drug concentrations in biological samples from preclinical studies. europa.eueuropa.eufda.gov A full validation is typically required for new bioanalytical methods used to quantify a new drug entity or its metabolites. fda.gov The validation process involves evaluating several key parameters to ensure the method's reliability, accuracy, and precision. fda.gov

Key validation parameters for quantitative bioanalytical methods include selectivity, sensitivity (lower limit of quantification - LLOQ), accuracy, precision (intra-batch and inter-batch), recovery, and stability of the analyte in the matrix. fda.govbebac.at Selectivity ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix, including endogenous substances and potential co-administered compounds. bebac.at Sensitivity, often defined by the LLOQ, represents the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. bebac.atchromatographyonline.com Accuracy assesses how close the measured values are to the true concentration, while precision evaluates the reproducibility of the measurements under the same conditions (intra-batch) and across different runs or days (inter-batch). bebac.atnih.gov Recovery determines the efficiency of the sample preparation process in extracting the analyte from the matrix. Stability studies assess the analyte's stability in the biological matrix under various storage and handling conditions. fda.gov

Validation should be conducted according to established regulatory guidelines, such as those provided by the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eueuropa.eufda.gov These guidelines provide recommendations on the experimental design and acceptance criteria for each validation parameter. europa.eufda.gov The objective is to ensure that the bioanalytical method consistently produces reliable data to support toxicokinetic (TK) and pharmacokinetic (PK) studies in preclinical species. europa.eueuropa.euworldwide.com

Bioanalytical Support for Pharmacokinetic and Pharmacodynamic Studies in Animal Models

Bioanalytical methods are crucial for quantifying drug concentrations in biological matrices during pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models. These studies are essential for characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties and understanding the relationship between drug concentration and its biological effects. raps.orgnih.goveuropa.eu The selection of appropriate animal models, such as mice and rats, is a key consideration, taking into account factors like pharmacodynamic responsiveness, pharmacokinetic profile, species, strain, sex, and age. fda.govresearchgate.nettaconic.com

Sensitive and quantitative bioanalytical methods are critical for accurately measuring drug concentrations in physiological fluids and tissues. raps.orgnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are commonly used for this purpose. bienta.net These methods also facilitate the determination of associated metabolites, proteins, and biomarkers. raps.org The data obtained from these bioanalytical studies support the establishment and validation of pharmacologically relevant animal models and inform subsequent nonclinical studies. raps.org

PK studies in animal models typically involve different routes of administration and multiple time points to assess compound absorption and elimination dynamics. bienta.netvmrcindia.com For instance, a typical PK study in mice might involve oral and intravenous administration with multiple sampling points over several hours. bienta.net Bioanalytical analysis of samples collected at these time points allows for the determination of drug concentrations and the calculation of key PK parameters. bienta.netvmrcindia.com

PD studies in animal models evaluate the mechanism of action and therapeutic effects of a drug. raps.orgallucent.com Biomarkers are often used as PD endpoints to provide insights into drug efficacy. raps.org The integration of PK and PD data through modeling is important for understanding exposure-response relationships and optimizing dosing regimens. europa.euvmrcindia.comallucent.cominfinixbio.com

While the search results mention this compound in the context of a mouse model of cell thrombosis, specific details regarding the bioanalytical methods used for this compound in PK/PD studies in animal models were not extensively detailed in the provided snippets. nih.govresearchgate.net However, the general principles and techniques described for bioanalytical support in animal PK/PD studies would be applicable to this compound research.

Omics-Based Approaches in this compound Investigations

Omics-based approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput data that can offer comprehensive insights into the biological effects of a compound like this compound. frontiersin.orgfraunhofer.decrownbio.com These approaches are increasingly used in preclinical research to understand disease biology, identify potential biomarkers, and elucidate drug mechanisms of action. crownbio.comcrownbio.com

Gene Expression Profiling and Transcriptomic Analysis in Response to this compound

Gene expression profiling, often performed using technologies like RNA sequencing (RNA-Seq), measures the activity of thousands of genes simultaneously to create a global picture of cellular function and how cells react to a particular treatment. wikipedia.orgbioconductor.org Transcriptomic analysis can identify differentially expressed genes (DEGs) between experimental groups, providing insights into the molecular pathways affected by a compound. ebi.ac.uk

While the provided search results discuss gene expression profiling and transcriptomic analysis in general contexts, including in animal models and in response to various conditions, there were no specific findings detailing gene expression profiling or transcriptomic analysis conducted directly in response to this compound treatment. wikipedia.orgnih.govnih.govcd-genomics.complos.orgnih.govelifesciences.org However, if such studies were performed, they would involve collecting biological samples from this compound-treated animals or cells, extracting RNA, performing RNA sequencing, and analyzing the resulting data to identify changes in gene expression. Bioinformatic tools would then be used to interpret these changes in the context of biological pathways and functions. bioconductor.orgebi.ac.uklexogen.com

Proteomic and Metabolomic Profiling for Pathway Deconvolution

Proteomic profiling involves the large-scale study of proteins, while metabolomic profiling focuses on the comprehensive analysis of metabolites within a biological system. These approaches can provide complementary information to transcriptomics, offering a more complete picture of the cellular response to a compound. By analyzing changes in protein and metabolite levels, researchers can gain insights into affected pathways and biological processes. frontiersin.orgnih.govnih.govelifesciences.org

Metabolomic profiling, for instance, can identify metabolic changes associated with disease progression or treatment. nih.govelifesciences.org Pathway analysis of metabolomics data can reveal which metabolic pathways are up-regulated or down-regulated. nih.gov Similarly, proteomic studies can identify changes in protein abundance related to disease or treatment, and pathway analysis can help understand the functional consequences of these protein alterations. nih.gov

Although the search results discuss proteomic and metabolomic profiling and their use in pathway analysis in other research areas, there were no specific findings on proteomic or metabolomic profiling conducted in response to this compound. However, applying these techniques to this compound research would involve similar workflows: sample collection, protein or metabolite extraction, analysis using techniques like mass spectrometry, and subsequent bioinformatics analysis to identify altered proteins or metabolites and affected pathways. nih.govnih.govelifesciences.org

Bioinformatics Analysis of Preclinical 'Omics' Data

Bioinformatics plays a critical role in the analysis and interpretation of the large datasets generated by omics approaches in preclinical research. crownbio.comnumberanalytics.com Bioinformatics tools and methods are used for various purposes, including data quality control, processing, statistical analysis, identification of differentially expressed genes, proteins, or metabolites, and pathway analysis. fraunhofer.decrownbio.comebi.ac.uklexogen.com

Pathway analysis is a common bioinformatics method used to interpret high-throughput data by identifying relevant groups of related genes, proteins, or metabolites that are altered in experimental samples. frontiersin.orgarxiv.orgnih.govgithub.com This helps in understanding the biological context of the observed molecular changes and generating hypotheses about the mechanisms of action of a compound like this compound. Tools are available to perform pathway enrichment analysis against established databases or customized gene sets. nih.govgithub.com

Bioinformatics analysis of preclinical omics data related to this compound, if available, would involve using these computational approaches to integrate and interpret the data from transcriptomics, proteomics, and metabolomics studies. This integrated analysis can provide a more comprehensive understanding of this compound's effects at the molecular level and help in deconvoluting the pathways it influences. crownbio.comgithub.com Bioinformatics also supports preclinical biomarker discovery by identifying potential markers from omics data that can predict drug response or toxicity. crownbio.comcrownbio.com

Data tables presenting specific findings from this compound omics studies could not be generated as no such specific data was found in the provided search results.

Translational Research Paradigms and Future Directions for Limiglidole Investigation

Identification of Preclinical Research Gaps and Unanswered Questions

Despite some initial findings, there are significant gaps and unanswered questions in the preclinical research surrounding Limiglidole. Addressing these is crucial for a thorough understanding of its potential and limitations. nih.govreddit.comreddit.com

Deeper Mechanistic Insights into Specific Biological Effects

While this compound has shown hypoglycemic and antithrombotic effects, the precise molecular mechanisms underlying these activities require deeper investigation. For instance, one study suggests that the antidiabetic action of a related benzimidazole (B57391) compound, diabenol, is at least in part mediated by AMPK, but the detailed mechanism of this compound's action needs to be fully elucidated. researchgate.net Understanding the specific pathways and targets this compound interacts with at a cellular and molecular level is essential for defining its therapeutic potential and identifying potential off-target effects. drugbank.comdrugbank.com

Exploration of Additional Pathophysiological Models

Current research has noted this compound's effects in a mouse model of cell thrombosis and has explored antidiabetic features of benzimidazoles in various models. researchgate.netvolgmed.ruvolgmed.ruresearchgate.netnih.gov However, exploring this compound's activity in a wider range of relevant pathophysiological models is necessary to fully understand its potential therapeutic applications. This could include models for different types of diabetes or thrombotic disorders, as well as models representing related conditions where its observed mechanisms might be relevant. proventainternational.comresearchgate.netnih.gov The relevance and translatability of animal models to human physiology remain a key challenge in preclinical research. nih.govproventainternational.com

Long-term Mechanistic Investigations in Preclinical Settings

Most preclinical studies provide insights into short-term effects. angelinipharma.com To assess the long-term implications of this compound's activity and to identify any potential chronic effects or adaptations, extended preclinical investigations are required. angelinipharma.comdrug-dev.comstxbp1disorders.org These studies should aim to understand the sustained mechanistic changes induced by this compound and their impact on disease progression or resolution over longer periods. angelinipharma.com Formal stability data on formulations is also required to support GLP long-term toxicity studies. drug-dev.com

Application of Emerging Technologies and Methodologies

Leveraging advanced technologies and methodologies can significantly enhance the understanding of this compound and accelerate its translational journey.

Integration of Advanced In Vitro Systems (e.g., Organ-on-a-Chip, 3D Cell Cultures)

Traditional 2D cell cultures often lack the complexity of in vivo environments. Advanced in vitro systems, such as organ-on-a-chip and 3D cell cultures, offer more physiologically relevant models for studying drug effects. micronit.comnih.govnih.govwikipedia.org Organ-on-a-chip devices, for instance, can replicate the structure, functions, and physiological responses of entire organs or organ systems, allowing for more accurate in vitro drug testing that mimics biological systems. micronit.comnih.govnih.gov Integrating these systems into this compound research could provide more predictive data on its efficacy and potential toxicity in a human-relevant context, potentially reducing the reliance on animal models and addressing the challenges of translating findings from animal studies. nih.govwikipedia.orgmdpi.com

Novel Bioanalytical Techniques for Enhanced Sensitivity and Specificity

The accurate and precise quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Novel bioanalytical techniques are continuously being developed and refined to achieve enhanced sensitivity and specificity. Commonly employed techniques in bioanalysis include liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and immunoassays such as ELISA. wuxiapptec.com These methods are valued for their high sensitivity and specificity in detecting analytes. wuxiapptec.com

Specificity in bioanalysis refers to the method's ability to uniquely detect and differentiate the analyte from other substances present in the sample, including metabolites, isomers, and endogenous compounds. ich.orgnih.gov Sensitivity, on the other hand, relates to the lowest concentration of the analyte that can be reliably detected and quantified (lower limit of quantification, LLOQ). nih.gov Method validation is a critical step to ensure the reliability and consistency of bioanalytical results, assessing parameters such as accuracy, precision, sensitivity, and specificity according to regulatory guidelines. wuxiapptec.comich.org While general principles for bioanalytical method development and validation exist, specific techniques for this compound would need to be optimized and validated to ensure enhanced sensitivity and specificity for this particular compound within relevant biological matrices.

Strategic Directions for Future this compound Analogue Development

Strategic development of this compound analogues involves a systematic approach to designing and synthesizing new compounds with potentially improved properties, such as enhanced efficacy, altered metabolic profiles, or increased target specificity.

Rational Drug Design Based on Enhanced Mechanistic Understanding

Rational drug design is a key strategy in developing this compound analogues. This approach leverages a detailed understanding of the molecular mechanisms by which this compound exerts its effects. bioninja.com.audrugdesign.org By understanding the interaction of this compound with its biological targets at a molecular level, researchers can design new molecules that are predicted to interact more favorably or specifically with these targets. drugdesign.org This often involves using computational modeling techniques to predict the binding affinity and interactions of potential new compounds before their synthesis. bioninja.com.auxiahepublishing.com The process typically involves designing compounds based on specific requirements, synthesizing them, and then testing their activity, followed by further refinement based on the results. drugdesign.org

Targeting Specific Molecular Pathways for Potentially Broader Preclinical Applications

Future directions for this compound analogue development include targeting specific molecular pathways. This involves identifying and focusing on the precise biological cascades or networks that are modulated by this compound. By designing analogues that selectively interact with specific components within these pathways, researchers aim to potentially broaden the preclinical applications of this compound. This could involve exploring its effects in various disease models where these pathways play a significant role. Preclinical studies often utilize animal models to investigate the potential therapeutic effects of compounds by targeting relevant molecular pathways. nih.govresearchgate.net

Fostering Interdisciplinary Collaborations in Early-Stage Drug Discovery

Q & A

Q. How can researchers design ethically compliant clinical trials for this compound while ensuring methodological rigor?

- Methodological Answer : Follow CONSORT guidelines for trial design, including power analysis and stratified randomization. Submit protocols to institutional review boards (IRBs) for ethical approval and pre-register trials on ClinicalTrials.gov to mitigate bias .

Data Presentation and Reproducibility

- Tables/Figures : For structural data, include 2–3 optimized this compound derivatives in tables with key physicochemical properties (e.g., logP, solubility). Avoid overcrowding figures with excessive chemical structures .

- Conflict Resolution : Address contradictory data by transparently reporting limitations (e.g., assay interference, sample heterogeneity) and conducting sensitivity analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.